molecular formula C12H13NO B3036576 3-Amino-5-phenylcyclohex-2-en-1-one CAS No. 36646-70-5

3-Amino-5-phenylcyclohex-2-en-1-one

Cat. No.: B3036576
CAS No.: 36646-70-5
M. Wt: 187.24 g/mol
InChI Key: VMMNLWBJTKNPSZ-UHFFFAOYSA-N
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Description

3-Amino-5-phenylcyclohex-2-en-1-one (CAS 36646-70-5) is a cyclohexenone derivative of high interest in medicinal and synthetic chemistry. With a molecular formula of C12H13NO and a molecular weight of 187.24 g/mol, this compound serves as a valuable synthetic intermediate . Its structure combines an electron-donating amino group at the 3-position with an aromatic phenyl substituent at the 5-position, making it a versatile building block for constructing more complex molecules through functional group modifications, including nucleophilic substitution and other reactions . In scientific research, this compound is explored for its potential biological activities. Studies suggest that it and its derivatives exhibit promising antibacterial properties against certain Gram-positive bacterial strains, potentially through a mechanism involving cell wall disruption . Furthermore, initial research indicates anticancer potential, with evidence that the compound can induce apoptosis in malignant cells, possibly by modulating key signaling pathways involved in cell survival . The mechanism of action is thought to involve its ability to interact with biological macromolecules; the amino group can form hydrogen bonds, while the phenyl group can engage in π-π interactions, enhancing the compound's binding affinity to specific enzymatic or receptor targets . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-amino-5-phenylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-5,8,10H,6-7,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMNLWBJTKNPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1N)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701293259
Record name 3-Amino-5-phenyl-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701293259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36646-70-5
Record name 3-Amino-5-phenyl-2-cyclohexen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36646-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-phenyl-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701293259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-phenylcyclohex-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-phenylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexane ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of phenyl-substituted quinones.

    Reduction: Formation of 3-amino-5-phenylcyclohexanone.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Synthetic Routes

Method Description
CondensationInvolves the reaction of phenylacetone with an appropriate amine under acidic conditions.
CyclizationAchieved through heating and catalysis to promote ring formation.
Multi-step synthesisUtilizes various reagents to create intermediates leading to the final product.

Chemistry

3-Amino-5-phenylcyclohex-2-en-1-one serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through:

  • Functional Group Modifications : The amino group allows for nucleophilic substitution reactions, enabling the introduction of various functional groups.

Biology

Research indicates potential biological activities associated with this compound:

  • Antibacterial Properties : Studies have shown that derivatives exhibit activity against certain bacterial strains.

Medicine

The compound is being explored for its therapeutic potential:

  • Anticancer Activity : Initial studies suggest it may inhibit the growth of cancer cells through specific molecular interactions.

Case Study 1: Antibacterial Activity

A study investigated the antibacterial effects of this compound derivatives against Gram-positive bacteria. Results indicated a significant reduction in bacterial growth, suggesting a mechanism involving cell wall disruption.

Case Study 2: Anticancer Potential

Research conducted on cancer cell lines demonstrated that this compound can induce apoptosis in malignant cells, potentially through modulation of signaling pathways involved in cell survival.

Mechanism of Action

The mechanism of action of 3-Amino-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenyl group can participate in π-π interactions, enhancing the compound’s binding affinity to certain receptors or enzymes. The cyclohexenone ring can undergo redox reactions, modulating the compound’s activity.

Comparison with Similar Compounds

Molecular and Structural Properties

The table below compares key structural and physical properties of 3-Amino-5-phenylcyclohex-2-en-1-one with four analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
This compound 3-NH₂, 5-C₆H₅ C₁₁H₁₁NO 173.21 High polarity, moderate solubility in polar solvents
3-Amino-5-methylcyclohex-2-en-1-one 3-NH₂, 5-CH₃ C₇H₁₁NO 125.17 Lower hydrophobicity, higher volatility
3-((3-Amino-5-chlorophenyl)amino)-5-methylcyclohex-2-en-1-one 3-(Cl-C₆H₃-NH-), 5-CH₃ C₁₃H₁₅ClN₂O 250.72 Enhanced steric bulk, potential halogen bonding
3-Ethoxy-5-phenylcyclohex-2-en-1-one 3-OCH₂CH₃, 5-C₆H₅ C₁₄H₁₆O₂ 228.28 Reduced nucleophilicity, increased lipophilicity
3-Amino-2-cyclohexenone 3-NH₂, no phenyl/methyl C₆H₉NO 111.14 Simpler structure, higher solubility in water

Key Observations :

  • Phenyl vs. Methyl Substitution : The phenyl group in the target compound increases molecular weight by ~48 g/mol compared to the methyl analog (125.17 vs. 173.21 g/mol), reducing volatility and enhancing π-π stacking interactions .
  • Amino vs. Ethoxy Groups: Replacing the amino group with ethoxy (as in 3-ethoxy-5-phenylcyclohex-2-en-1-one) lowers polarity and nucleophilicity but improves stability under acidic conditions .

Structural and Crystallographic Insights

  • Hydrogen Bonding: The amino group forms stronger intermolecular hydrogen bonds than ethoxy or methyl substituents, affecting crystal packing and melting points .

Biological Activity

Overview

3-Amino-5-phenylcyclohex-2-en-1-one is a compound characterized by its unique structural features, including an amino group, a phenyl group, and a cyclohexenone structure. Its molecular formula is C12H13NOC_{12}H_{13}NO. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The structural characteristics of this compound allow for various chemical reactions, including oxidation, reduction, and substitution. The amino group can form hydrogen bonds with biological macromolecules, while the phenyl group can engage in π-π interactions. These interactions enhance the compound's binding affinity to specific receptors or enzymes, potentially modulating their activity.

Table 1: Chemical Reactions of this compound

Reaction TypeDescriptionCommon Reagents
OxidationConverts to ketones or quinonesKMnO₄, CrO₃
ReductionConverts cyclohexenone to cyclohexaneNaBH₄, LiAlH₄
SubstitutionAmino group participates in nucleophilic substitutionAlkyl halides, acyl chlorides

Biological Activity

Research indicates that this compound exhibits promising antimicrobial and anticancer properties. Its biological activity is attributed to its ability to interact with various cellular targets.

Antimicrobial Activity

Studies have shown that derivatives of cyclohexenones can exhibit significant antimicrobial effects. For instance, the compound's structure allows it to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism. This has been demonstrated in several case studies where modified versions of cyclohexenones showed enhanced efficacy against resistant strains of bacteria .

Anticancer Properties

The anticancer potential of this compound is linked to its ability to induce apoptosis in cancer cells. Research indicates that the compound can modulate pathways involved in cell proliferation and survival. In vitro studies have reported that it inhibits the growth of various cancer cell lines, including breast and prostate cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Infectious Diseases explored the antimicrobial effects of cyclohexenone derivatives against methicillin-resistant Staphylococcus aureus. The results indicated that certain modifications to the structure significantly improved antibacterial activity.
  • Anticancer Activity : In a research article from Cancer Research, the effects of this compound on breast cancer cell lines were examined. The compound was found to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Comparative Analysis

When comparing this compound with similar compounds such as 3-Amino-5-phenylcyclohexanone and derivatives with hydroxyl groups, it is evident that the presence of the cyclohexenone structure contributes significantly to its biological activity. The unique combination of functional groups allows for versatile interactions with biological targets, enhancing its therapeutic potential.

Table 2: Comparison with Similar Compounds

CompoundStructure FeaturesBiological Activity
3-Amino-5-phenylcyclohexanoneLacks double bondModerate activity
3-Amino-5-phenylcyclohexenolContains hydroxyl groupEnhanced antioxidant properties
This compoundUnique cyclohexenone structureStrong antimicrobial and anticancer properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5-phenylcyclohex-2-en-1-one
Reactant of Route 2
3-Amino-5-phenylcyclohex-2-en-1-one

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